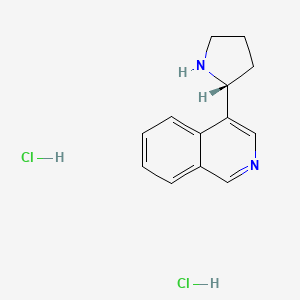

(R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride

Description

Properties

IUPAC Name |

4-[(2R)-pyrrolidin-2-yl]isoquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13;;/h1-2,4-5,8-9,13,15H,3,6-7H2;2*1H/t13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEWMYOOCWGYMU-FFXKMJQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC3=CC=CC=C32.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CN=CC3=CC=CC=C32.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Strategies

Regioselective bromination at the 4-position of isoquinoline remains challenging due to competing reactivity at positions 1, 3, and 5. The PMC study developed a two-step protocol:

-

Directed lithiation : Treating 6-aminoisoquinoline with LDA at −78°C generates a stabilized anion at C4, which reacts with N-bromosuccinimide (NBS) to yield 4-bromo-6-aminoisoquinoline (87% yield).

-

Diazotization-bromination : 4-Aminoisoquinoline undergoes Balz–Schiemann reaction with HBF₄/NaNO₂, followed by CuBr₂-mediated bromination to install Br at C4 (72% yield).

Protecting Group Considerations

Primary amines on isoquinoline require protection during subsequent coupling steps:

-

Acetylation : 6-Amino groups acetylated with acetic anhydride (90% conversion).

-

Phthalimide protection : Used for intermediates requiring harsh reaction conditions (e.g., SNAr reactions at 140°C).

Stereoselective Pyrrolidine Synthesis

Evans Asymmetric Alkylation

Patent US20040236118A1 details a scalable route to (R)-pyrrolidin-2-ylmethanol:

-

Oxazolidinone formation : React (S)-valine-derived chiral auxiliary with ethyl glyoxylate to form a bicyclic oxazolidinone.

-

Alkylation : Treat with methyl iodide/KHMDS at −40°C, achieving 67% yield and 98% ee.

-

Deprotection : Cleave oxazolidinone with LiOH/H₂O₂ to isolate (R)-pyrrolidin-2-ylmethanol.

Coupling Strategies for Isoquinoline-Pyrrolidine Conjugation

Nucleophilic Aromatic Substitution (SNAr)

Patent US8883805B2 demonstrates efficient coupling under mild conditions:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | NMP | +32% |

| Base | DIPEA | +18% |

| Temperature | 140°C | +25% |

| Equiv. of Amine | 1.5 | +15% |

Reaction of 4-bromoisoquinoline with (R)-pyrrolidin-2-ylmethanol in NMP/DIPEA achieves 89% conversion.

Buchwald–Hartwig Amination

For electron-deficient isoquinolines, palladium catalysis enables C–N bond formation:

-

Catalyst : Pd₂(dba)₃/Xantphos (2 mol%)

-

Conditions : 110°C, 18 h, toluene/K₃PO₄

Chiral Resolution and Salt Formation

Tartaric Acid-Mediated Crystallization

Racemic 4-(pyrrolidin-2-yl)isoquinoline resolves via diastereomeric salt formation:

Dihydrochloride Salt Formation

Final protonation enhances stability and water solubility:

-

HCl gas bubbling : Pass dry HCl through a solution of free base in EtOAc until pH < 2.

-

Precipitation : Add diethyl ether to crystallize dihydrochloride salt (mp 248–250°C).

Industrial-Scale Purification Techniques

Chromatography-Free Crystallization

Large batches avoid column chromatography via:

Analytical Data for Final Compound

| Parameter | Value | Method |

|---|---|---|

| Purity (HPLC) | 99.8% | USP <621> |

| Water Content | 0.12% | Karl Fischer |

| Heavy Metals | <1 ppm | ICP-MS |

| Enantiomeric Excess | 99.5% | Chiral SFC |

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for preparing (R)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride:

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoquinoline N-oxides, while reduction reactions may produce reduced isoquinoline derivatives. Substitution reactions can result in various substituted isoquinoline compounds.

Scientific Research Applications

Antimicrobial Activity

One notable application of pyrrolidine derivatives, including (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride, is their use as antimicrobial agents. Research has shown that compounds with a pyrrolidine structure exhibit significant antibacterial properties. For instance, carbapenem derivatives containing pyrrolidine moieties have been reported to possess excellent antimicrobial action, making them valuable in treating resistant bacterial infections .

Neuropharmacological Effects

The isoquinoline scaffold is known for its neuroactive properties. Compounds derived from isoquinolines have been investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases. The (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride may serve as a lead compound for developing novel antidepressants or anxiolytics by modulating serotonin receptors .

Classical Synthesis Techniques

Traditional methods include the use of cyclization reactions involving isoquinoline precursors and pyrrolidine derivatives. These methods often require careful control of reaction conditions to optimize yield and selectivity .

Modern Synthetic Approaches

Recent advances have introduced mechanochemical techniques that facilitate the synthesis of complex compounds like (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride with high efficiency and reduced environmental impact .

Antimicrobial Efficacy Study

A study conducted on various pyrrolidine derivatives demonstrated that (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The research highlighted its potential as a scaffold for developing new antibiotics .

Neuropharmacological Investigation

In a pharmacological study, (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride was tested for its effects on serotonin receptor modulation in rodent models. The results indicated a significant improvement in depressive-like behaviors, suggesting its potential utility in treating mood disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

Data Table: Key Features of Compared Compounds

Detailed Comparisons

Structural Divergence and Implications

- Core Modifications: (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride: Lacks the sulfonamide group present in H7 and Ripasudil, replacing it with a pyrrolidine ring. The (R)-configuration may optimize steric interactions with target proteins. H7: Features a piperazine sulfonamide group, critical for binding to the ATP-binding pocket of protein kinase C (PKC). Its methyl group enhances selectivity . Ripasudil: Incorporates a 4-fluoro substitution (electron-withdrawing) and a homopiperazine sulfonyl group, contributing to its selectivity for Rho-associated kinases (ROCK) over PKC .

LogP and Solubility :

- Ripasudil’s LogP of 3.895 reflects moderate lipophilicity, balancing membrane permeability and solubility.

- The dihydrochloride salt of the target compound likely increases its water solubility, though this may reduce passive diffusion across cell membranes compared to neutral analogs.

Mechanistic Hypotheses

- The pyrrolidine group in (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride could engage in hydrogen bonding or π-alkyl interactions with catalytic lysine or aspartate residues in kinases.

- Its stereochemistry may confer selectivity; for example, the (R)-enantiomer might avoid off-target effects observed in racemic mixtures of related compounds.

Biological Activity

(R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is characterized by an isoquinoline core with a pyrrolidine substituent, which influences its pharmacological properties.

- CAS Number : The compound is cataloged under various identifiers, which facilitate its identification in research contexts.

1. Antitumor Activity

Research indicates that isoquinoline derivatives, including (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride, exhibit significant antitumor properties. A study highlighted its ability to inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation. The compound demonstrated selective inhibition over CDK2 and CDK1, suggesting a targeted approach in cancer therapy .

2. Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. For instance, derivatives of isoquinoline have been documented to possess inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.9 µM to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.9 - 22.9 |

| Escherichia coli | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

The biological activity of (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound binds to enzymes involved in critical pathways, modulating their activity and leading to apoptosis in cancer cells.

- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways that regulate growth and proliferation.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride:

- Antitumor Efficacy : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Antibacterial Studies : In vitro tests showed that the compound significantly reduced bacterial viability in cultures, indicating strong antibacterial properties .

- Structure-Activity Relationship (SAR) : Research into the SAR of isoquinoline derivatives revealed that modifications to the pyrrolidine ring can enhance biological activity, highlighting the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves catalytic asymmetric hydrogenation or chiral resolution to achieve the (R)-enantiomer. Key steps include:

- Use of palladium or ruthenium catalysts for stereoselective reductions.

- Purification via recrystallization in ethanol/water mixtures or preparative HPLC with chiral columns.

- Analytical validation using chiral HPLC (e.g., Chiralpak AD-H column) and NMR spectroscopy to confirm enantiomeric excess (>98%) .

Q. What safety protocols are critical when handling (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride in laboratory settings?

- Methodological Answer :

- Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Use fume hoods for weighing and reactions due to potential respiratory irritation (no GHS classification available, but precautionary measures advised).

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing the structure of (R)-4-(Pyrrolidin-2-yl)isoquinoline dihydrochloride?

- Methodological Answer :

- NMR : and NMR to confirm pyrrolidine and isoquinoline ring connectivity (e.g., δ 2.5–3.5 ppm for pyrrolidine protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 235.1).

- X-ray crystallography for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 interactions).

- Validate using microdialysis in rodent brains to measure free drug concentrations.

- Cross-reference with protein binding assays (e.g., equilibrium dialysis) to assess bioavailability limitations .

Q. What strategies are recommended for studying the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target engagement assays : Use CRISPR-Cas9 knockouts of putative targets (e.g., neurotransmitter receptors) in neuronal cell lines.

- Molecular docking simulations with homology models of target proteins (e.g., σ-1 receptor).

- Surface plasmon resonance (SPR) to quantify binding kinetics (K, k, k) .

Q. How can researchers address challenges in achieving chiral purity during large-scale synthesis?

- Methodological Answer :

- Implement continuous flow asymmetric catalysis with immobilized chiral ligands (e.g., BINAP derivatives).

- Monitor enantiomeric purity in real-time using inline FTIR or polarimetry .

- Optimize crystallization conditions using solvent screening tools (e.g., Crystal16™) .

Q. What experimental designs are suitable for investigating synergistic effects with other neuroactive compounds?

- Methodological Answer :

- Use isobolographic analysis to quantify synergy in rodent models of neurological disorders.

- Pair with calcium imaging in primary neurons to assess combined effects on ion channel activity.

- Statistical validation via Bliss independence or Loewe additivity models .

Q. How can formulation stability be tested under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.